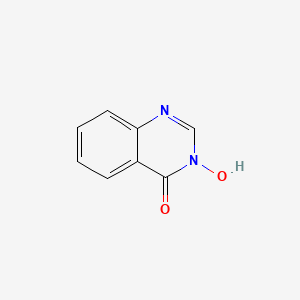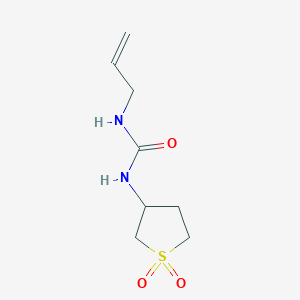
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with a hydrazinyl group and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one typically involves the reaction of 2-hydrazinyl-4-methylpyrimidine with ethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
- 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)propan-1-one
- 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)butan-1-one These compounds share a similar pyrimidine ring structure but differ in the length of the alkyl chain attached to the ethanone group. The unique properties of 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one, such as its specific reactivity and binding affinity, make it distinct from its analogs .
Propriétés
Numéro CAS |
93584-03-3 |
|---|---|
Formule moléculaire |
C7H10N4O |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(2-hydrazinyl-4-methylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H10N4O/c1-4-6(5(2)12)3-9-7(10-4)11-8/h3H,8H2,1-2H3,(H,9,10,11) |
Clé InChI |
QYDALMMTLZBJFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C(=O)C)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)


![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
![3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12121773.png)
